1-(Piperidin-1-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
Description
Properties
IUPAC Name |
1-piperidin-1-yl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c21-14(20-8-4-1-5-9-20)10-22-16-15-12-6-2-3-7-13(12)23-17(15)19-11-18-16/h11H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSFRCSNBKJLIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Piperidin-1-yl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone (referred to as compound A) is a novel synthetic molecule with potential pharmacological applications. Its structure incorporates a piperidine moiety and a thieno-pyrimidine core, which are known for various biological activities. This article explores the biological activity of compound A, focusing on its pharmacological effects and mechanisms of action based on available research.
Chemical Structure
Compound A can be represented by the following molecular formula:
- Molecular Formula : C15H19N3S
- Molecular Weight : 281.39 g/mol
The structural formula highlights the presence of a piperidine ring and a thieno-pyrimidine unit, which are crucial for its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit diverse biological activities such as:
- Antibacterial Activity
- Anticancer Properties
- Enzyme Inhibition
Antibacterial Activity
Studies have shown that compounds containing piperidine and thieno-pyrimidine moieties possess significant antibacterial properties. For instance, derivatives of piperidine have been documented to demonstrate moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
Case Study:
A synthesized series of piperidine derivatives was evaluated for antibacterial efficacy. The most active compounds exhibited IC50 values ranging from 1.13 to 6.28 µM against urease, indicating strong enzyme inhibition capabilities . This suggests that compound A may also exhibit similar antibacterial properties due to its structural components.
Anticancer Properties
The thieno-pyrimidine core in compound A is associated with anticancer activities. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
Enzyme Inhibition
Enzyme inhibition studies have been crucial in understanding the pharmacological potential of compound A. The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been noted in related piperidine derivatives.
Table 1: Enzyme Inhibition Activities of Related Compounds
| Compound Name | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound B | Acetylcholinesterase | 2.14 | |
| Compound C | Urease | 1.13 | |
| Compound D | BSA Binding | Moderate |
The mechanisms by which compound A exerts its biological effects may involve:
- Docking Studies : Computational docking studies indicate potential interactions between compound A and target proteins, suggesting a competitive inhibition mechanism.
- Binding Affinity : The binding interactions with bovine serum albumin (BSA) suggest significant pharmacokinetic properties that could enhance bioavailability .
Scientific Research Applications
Biological Activities
The compound has been studied for several biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of compounds similar to 1-(Piperidin-1-yl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone exhibit antimicrobial properties. A study synthesized novel derivatives and evaluated their activity against various bacterial strains using the serial dilution method. Some compounds demonstrated significant antibacterial and antifungal activities compared to standard drugs .
- Anticancer Potential : The compound has shown promise in anticancer research. Studies have focused on its ability to inhibit human liver cancer cells. The synthesis of heterocyclic compounds incorporating this structure has led to the discovery of new agents with potential anticancer properties .
Case Study 1: Antimicrobial Evaluation
A series of derivatives were synthesized from 1-(Piperidin-1-yl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone and evaluated for antimicrobial activity. The results indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria. This study highlights the potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Activity
In a separate study focusing on human liver cancer cells, compounds derived from 1-(Piperidin-1-yl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone were tested for cytotoxicity. The findings revealed that some derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells. These results suggest that further exploration into this compound's anticancer properties could yield valuable therapeutic agents .
Chemical Reactions Analysis
Route 2: Dimroth Rearrangement and Cyclocondensation
-
Precursor Preparation : 3-amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-4-carbonitrile undergoes Dimroth rearrangement with morpholine to form a carboxamide intermediate .
-
Cyclocondensation : Reaction of the intermediate with diethylmalonate or triethyl orthoformate under reflux conditions yields fused pyrimidine heterocycles .
-
Functionalization : Further reactions with chloroacetyl chloride or carbon disulfide enable diversification into derivatives with antimicrobial activity .
Key Reactions
-
Gewald Reaction :
-
Cyclization with Formamide :
-
Chlorination with Phosphorous Oxychloride :
-
Nucleophilic Substitution with Amines :
Functional Group Reactivity
The compound’s structural features (piperidine, sulfur, and pyrimidine rings) enable participation in diverse reactions:
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Acyl Transfer : The ethanone group can undergo nucleophilic acyl substitution with amines or alcohols.
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Sulfur-Based Reactions : The thioether group (-S-) may act as a leaving group in substitution reactions or undergo oxidation (e.g., to sulfoxide).
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Pyrimidine Ring Modification : The pyrimidine core can undergo alkylation, halogenation, or metal-catalyzed cross-coupling reactions.
Q & A
Q. Q1. What are the key synthetic routes for preparing 1-(Piperidin-1-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone?
The compound is synthesized via multi-step nucleophilic substitution and heterocyclic coupling. A typical approach involves:
Core Formation : Construct the 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine core via cyclization of thiourea derivatives with substituted aldehydes under acidic catalysis (e.g., p-toluenesulfonic acid) .
Sulfanyl Introduction : React the core with a thiol-containing ethanone derivative, leveraging conditions like NaH in anhydrous THF to facilitate sulfur-based substitution .
Piperidine Functionalization : Attach the piperidin-1-yl group via alkylation or Mitsunobu reactions, ensuring regioselectivity through steric and electronic control .
Key Reagents : Thiourea, p-toluenesulfonic acid, NaH, and piperidine derivatives.
Q. Q2. How is structural characterization performed for this compound?
Basic characterization includes:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, piperidine protons appear as broad multiplets (δ 1.5–3.5 ppm), while the benzothienopyrimidine core shows aromatic signals (δ 7.5–8.5 ppm) .
- HPLC : Retention time and peak area analysis (e.g., 95% purity at 254 nm) validate chromatographic purity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 401.12) .
Advanced Synthesis and Optimization
Q. Q3. How can synthetic yields be improved for the sulfanyl-ethanone linkage?
Optimization strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the sulfur atom.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution kinetics .
- Temperature Control : Reactions at 60–80°C balance reactivity and side-product formation.
Q. Data Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, 12h | 78 | 95 |
| THF, RT, 24h | 45 | 88 |
Biological Activity and Mechanism
Q. Q4. What methodologies identify the compound’s biological targets?
Advanced approaches include:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to proteins (e.g., kinases or GPCRs) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular Docking : Predicts binding poses using software like AutoDock Vina, validated by mutagenesis studies .
Example : Docking scores for kinase targets:
| Target | Binding Energy (kcal/mol) |
|---|---|
| EGFR | -9.2 |
| PI3Kγ | -8.7 |
Q. Q5. How are structure-activity relationship (SAR) studies designed for this compound?
SAR strategies involve:
Piperidine Modifications : Replace piperidine with morpholine or pyrrolidine to assess steric effects.
Sulfanyl Group Variation : Test methylsulfonyl or disulfide analogs for redox sensitivity.
Core Substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzothienopyrimidine ring.
Q. Data Example :
| Derivative | IC50 (nM) against Target X |
|---|---|
| Parent Compound | 12 ± 1.5 |
| Morpholine Analog | 45 ± 3.2 |
| -NO₂ Substituent | 8 ± 0.9 |
Data Contradiction and Validation
Q. Q6. How to resolve discrepancies in reported biological activities across studies?
- Orthogonal Assays : Validate antiproliferative activity using both MTT and clonogenic assays .
- Kinetic Profiling : Compare IC50 values under standardized conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL for consensus .
Computational and Analytical Methods
Q. Q7. What computational tools predict the compound’s pharmacokinetics?
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP, solubility, and CYP450 interactions.
- Molecular Dynamics (MD) Simulations : Simulate membrane permeability (e.g., using GROMACS) .
Q. Example Output :
| Parameter | Predicted Value |
|---|---|
| logP | 3.2 |
| Solubility (µM) | 12.5 |
| BBB Penetration | Moderate |
Q. Q8. How is stereochemical purity assessed for chiral derivatives?
- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to resolve enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects .
Stability and Degradation
Q. Q9. What protocols evaluate photostability under UV exposure?
- ICH Guidelines : Expose samples to UV light (320–400 nm) for 48h and monitor degradation via HPLC.
- Degradant Identification : LC-MS/MS isolates and characterizes photoproducts (e.g., sulfoxide formation) .
Q. Q10. How is metabolic stability tested in hepatic microsomes?
Q. Data Example :
| Species | t1/2 (min) | Clint (µL/min/mg) |
|---|---|---|
| Human | 28 | 15.2 |
| Rat | 18 | 22.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
